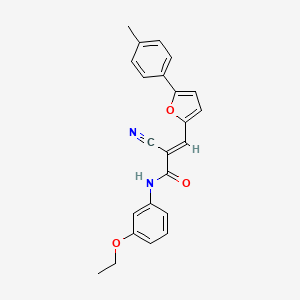

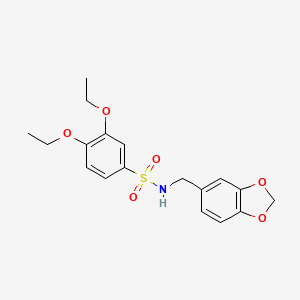

(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of acrylamide derivatives, closely related to the compound , as effective corrosion inhibitors. A study demonstrated that these compounds can significantly inhibit corrosion in nitric acid solutions, which is critical in various industrial and chemical processes (Abu-Rayyan et al., 2022).

Green Chemistry and Fungal Biotransformation

Acrylamide derivatives have been used in green chemistry applications, particularly in enantioselective reductions by fungi. One study reports the synthesis of these compounds under microwave radiation and their subsequent reduction by marine and terrestrial fungi, demonstrating the potential for environmentally friendly organic synthesis processes (Jimenez et al., 2019).

Optical and Luminescent Properties

These compounds have been synthesized and studied for their distinct optical properties. Research indicates that the stacking mode of these molecules significantly affects their luminescent characteristics, which could be valuable in developing new materials for optical devices and sensors (Song et al., 2015).

Diastereoselective Synthesis and Crystallography

The compound has been a subject of interest in studies focusing on diastereoselective synthesis. These studies provide insights into the stereochemistry and crystal structures of such compounds, which are fundamental in the field of material science and drug design (Bondock et al., 2014).

Herbicidal Activity

Some derivatives of acrylamides exhibit significant herbicidal activities. Studies have shown that these compounds can act as effective herbicides, offering potential alternatives to traditional agricultural chemicals (Wang et al., 2004).

Potential in Solar Cell Applications

Research in the field of renewable energy has explored the use of acrylamide derivatives in solar cell applications. These compounds have been used as sensitizers in dye-sensitized solar cells, demonstrating their potential in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

Antiviral Research

There has been exploration into the use of acrylamide derivatives as potential antiviral agents. A particular study identified a compound that effectively inhibits the enzymatic activities of SARS coronavirus helicase, indicating potential therapeutic applications (Lee et al., 2017).

properties

IUPAC Name |

(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-27-20-6-4-5-19(14-20)25-23(26)18(15-24)13-21-11-12-22(28-21)17-9-7-16(2)8-10-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAJKFPBDHKWIC-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)

![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2915658.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2915669.png)

![(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol](/img/structure/B2915672.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)

![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)